Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 343322-65-6) is a fluorinated thiazole derivative with the molecular formula C₁₄H₁₂F₃NO₂S and a molar mass of 315.31 g/mol . Key predicted properties include a density of 1.305 g/cm³, boiling point of 374.6°C, and pKa of -0.31, indicating weak acidity . The compound features a trifluoromethylphenyl group at position 2, a methyl group at position 5, and an ethyl ester at position 4 of the thiazole ring. Its structural uniqueness lies in the substitution pattern, which influences physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALORFOIXUNBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies indicate that modifications in the thiazole ring can enhance antimicrobial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are known for their anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Research suggests that compounds with trifluoromethyl groups can enhance biological activity by influencing the compound's interaction with biological targets .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Thiazoles are known to modulate inflammatory pathways, and studies have indicated that this compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high electron affinity and stability make it suitable for incorporation into electronic devices .
Polymer Synthesis
The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers with tailored properties, which can be applied in coatings, adhesives, and other polymer-based materials .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)
This positional isomer swaps the methyl and ester groups, placing the methyl at position 4 and the ester at position 3. Despite identical molecular formulas (C₁₄H₁₂F₃NO₂S), the altered substituent positions lead to distinct properties:
- Synthetic Routes : and suggest similar synthetic pathways (e.g., thiazole ring formation via condensation reactions), but intermediates and reaction conditions may vary due to steric and electronic effects of substituent positions.
- Crystallographic Data : While crystallography data for the target compound is unavailable, related structures (e.g., ) show that substituent positions affect dihedral angles between the thiazole and aryl rings. For example, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits a dihedral angle of 5.15° between the thiazole and phenyl rings, indicating near coplanarity .
- Biological Implications : Positional isomerism can alter binding affinities in drug-receptor interactions. For instance, the 5-methyl-4-carboxylate configuration may enhance steric hindrance compared to the 4-methyl-5-carboxylate isomer.
Substituent Variations in Thiazole Derivatives
Trifluoromethyl Group Placement
- At Position 5 : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate () replaces the methyl group with a trifluoromethyl at position 4. The trifluoromethyl group increases lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
- At Position 4: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate () lacks a methyl group but retains the trifluoromethylphenyl moiety.
Alternative Substituents
- Ethylamino Group: Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 1171528-99-6) introduces an ethylamino group at position 2, which may enhance hydrogen-bonding capacity and bioavailability .
- Chlorophenyl and Sulfur Modifications : Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 866136-39-2) incorporates sulfur and chlorine substituents, likely increasing electrophilicity and reactivity .
Physical Properties (Table 1)
Crystallographic Insights
- For example, Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate forms crystals with a 13.1 data-to-parameter ratio, indicating high structural precision .
Biological Activity
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₄H₁₂F₃NO₂S
- Molecular Weight : 315.32 g/mol
- CAS Number : 175277-03-9
- Melting Point : 85-86 °C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The trifluoromethyl group is introduced using specialized reagents that facilitate the formation of thiazole rings, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole structures exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In a study assessing antimicrobial activity, this compound showed significant inhibition against Gram-positive bacteria such as Enterococcus faecium, with a growth inhibition zone of approximately 20 mm .
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. This compound has been shown to exhibit cytotoxic effects on several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells (HCT116), suggesting potential as an anticancer agent .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which may improve its binding affinity to target proteins involved in microbial resistance and cancer cell proliferation .
Case Studies
- Antimicrobial Activity : In a study involving various thiazole derivatives, this compound was found to possess a strong antibacterial profile against resistant strains of Staphylococcus aureus and E. coli. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .
- Anticancer Studies : A series of experiments conducted on different cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis in HCT116 cells. The study highlighted the potential of this thiazole derivative as a lead compound for further development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
